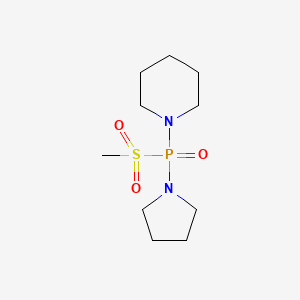

Piperidine, 1-((methylsulfonyl)-1-pyrrolidinylphosphinyl)-

説明

1-((メチルスルホニル)-1-ピロリジニルホスフィニル)ピペリジンは、複素環式アミン類に属する複雑な有機化合物です。この化合物は、ピペリジン環を特徴としており、これは5つのメチレン架橋と1つのアミン架橋を含む6員環です。

特性

CAS番号 |

141931-14-8 |

|---|---|

分子式 |

C10H21N2O3PS |

分子量 |

280.33 g/mol |

IUPAC名 |

1-[methylsulfonyl(pyrrolidin-1-yl)phosphoryl]piperidine |

InChI |

InChI=1S/C10H21N2O3PS/c1-17(14,15)16(13,12-9-5-6-10-12)11-7-3-2-4-8-11/h2-10H2,1H3 |

InChIキー |

ALCZGBRJRBCMOL-UHFFFAOYSA-N |

正規SMILES |

CS(=O)(=O)P(=O)(N1CCCCC1)N2CCCC2 |

製品の起源 |

United States |

準備方法

合成経路と反応条件

ピペリジン誘導体の合成は、通常、ピリジンの水素化を伴います。このプロセスは、二硫化モリブデンなどのさまざまな触媒を使用して行うことができます。反応式は以下のとおりです。

C5H5N+3H2→C5H10NH

あるいは、ピリジンは、エタノール中のナトリウムを用いた変法Birch還元によってピペリジンに還元できます .

工業生産方法

ピペリジンとその誘導体の工業生産は、しばしば大規模な水素化プロセスを伴います。触媒と反応条件の選択は、最終生成物の収率と純度に大きく影響する可能性があります。 高圧水素化と高度な触媒系を使用することにより、ピペリジン誘導体の効率的な生産が保証されます .

化学反応の分析

科学研究への応用

ピペリジン誘導体は、科学研究において幅広い用途があります。

化学: 有機合成におけるビルディングブロックとして、および医薬品の製造における中間体として使用されます。

生物学: 抗菌および抗癌特性を含む潜在的な生物活性について研究されています。

医学: 神経疾患や癌などのさまざまな病気の治療における治療の可能性について調査されています。

科学的研究の応用

Piperidine derivatives have a wide range of applications in scientific research:

Chemistry: Used as building blocks in organic synthesis and as intermediates in the production of pharmaceuticals.

Biology: Studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for their therapeutic potential in treating various diseases, including neurological disorders and cancer.

Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals

作用機序

1-((メチルスルホニル)-1-ピロリジニルホスフィニル)ピペリジンの作用機序には、特定の分子標的と経路との相互作用が関与しています。この化合物は、酵素、受容体、またはその他のタンパク質に結合することにより、さまざまな生物学的プロセスを調節できます。 例えば、ピペリジン誘導体は、神経機能に役割を果たすコリンエステラーゼ酵素の阻害を示すことが示されています .

類似化合物との比較

類似化合物

ピリジン: ピペリジンと同様、窒素原子1つを含む6員環ですが、化学的性質が異なります。

ピロリジン: 窒素原子1つを含む5員環で、ピペリジンと構造的に関連しています。

独自性

1-((メチルスルホニル)-1-ピロリジニルホスフィニル)ピペリジンは、メチルスルホニル基とピロリジニルホスフィニル基の存在によりユニークであり、これにより明確な化学的および生物学的特性が与えられます。 これらの官能基は、研究や産業におけるさまざまな用途の可能性を高めます .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。